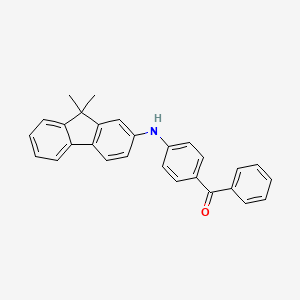
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone: is an organic compound with a complex structure that includes a fluorenyl group, an amino group, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of 9,9-dimethyl-9H-fluorene, which is then functionalized to introduce an amino group.
Coupling Reaction: The fluorenyl intermediate is then coupled with a phenylmethanone derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product quality is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents, often under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Materials Science: It is explored for use in organic photovoltaic cells and other electronic devices.
Biology and Medicine:
Biological Probes: The compound can be used as a fluorescent probe in biological imaging and diagnostics.
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry:
Dyes and Pigments: The compound’s fluorescent properties make it suitable for use in dyes and pigments for various industrial applications.
Sensors: It is used in the development of chemical sensors for detecting specific analytes.
Mechanism of Action
The mechanism by which (4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone exerts its effects involves interactions with molecular targets such as proteins or nucleic acids. The compound’s structure allows it to bind to specific sites, leading to changes in the target’s function. For example, in OLEDs, the compound facilitates the recombination of electrons and holes, resulting in light emission.
Comparison with Similar Compounds
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness: The uniqueness of (4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high luminescence and stability, such as in OLEDs and other electronic devices.
Properties
Molecular Formula |
C28H23NO |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
[4-[(9,9-dimethylfluoren-2-yl)amino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H23NO/c1-28(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)28)29-21-14-12-20(13-15-21)27(30)19-8-4-3-5-9-19/h3-18,29H,1-2H3 |
InChI Key |
OQJDJBPMHJCLLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


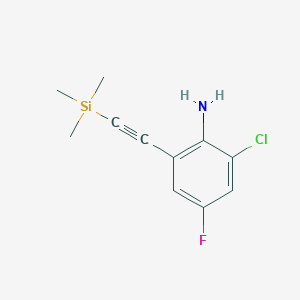

![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)
![1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121065.png)
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
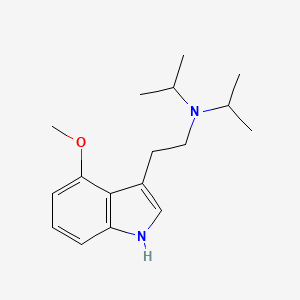
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)
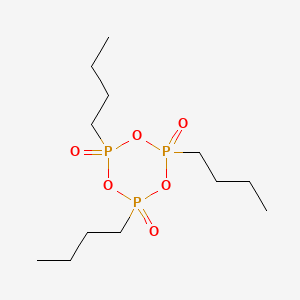
![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)
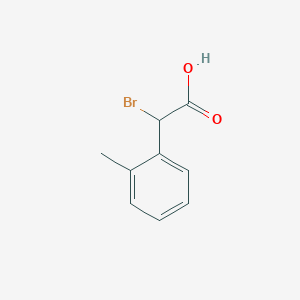
![Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-](/img/structure/B14121120.png)

